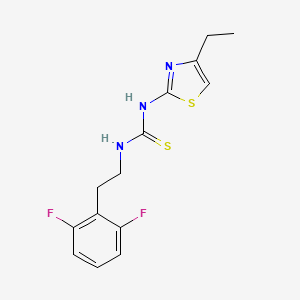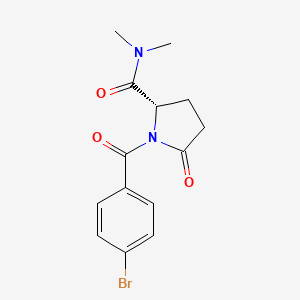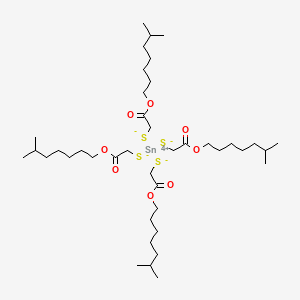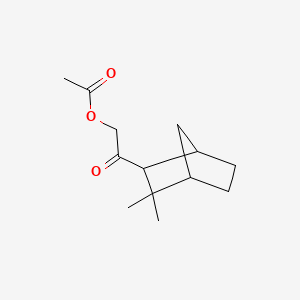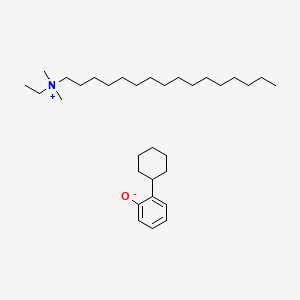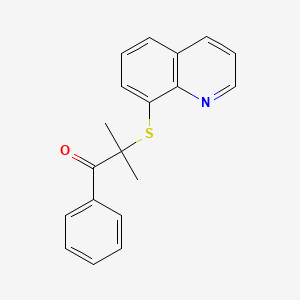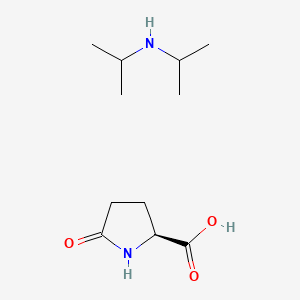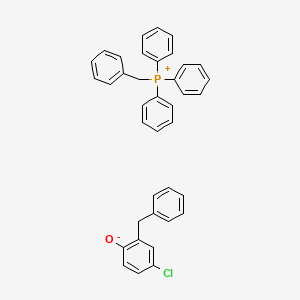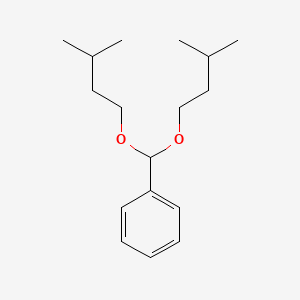
(Bis(3-methylbutoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(3-methylbutoxy)methyl)benzene, also known as benzaldehyde diisoamyl acetal, is an organic compound with the molecular formula C17H28O2 and a molecular mass of 264.40 g/mol . This compound is characterized by its two 3-methylbutoxy groups attached to a benzene ring through a methylene bridge. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetal groups back to the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
(Bis(3-methylbutoxy)methyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde diisoamyl acetal: Similar structure but with different alkyl groups.
Benzaldehyde dimethyl acetal: Contains methoxy groups instead of 3-methylbutoxy groups.
Benzaldehyde diethyl acetal: Contains ethoxy groups instead of 3-methylbutoxy groups.
Uniqueness
(Bis(3-methylbutoxy)methyl)benzene is unique due to its specific 3-methylbutoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
94231-95-5 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
bis(3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
Clave InChI |
TVAMBUYNQKUINU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






